Chemical structure analysis of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine
Chemical structure analysis of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine
Technical Guide: Chemical Structure Analysis of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine
Executive Summary & Structural Logic
The molecule 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine represents a specialized class of heterocycle-PEG linkers. Unlike the ubiquitous 1,4-disubstituted 1,2,3-triazoles generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this compound features a 2H-1,2,3-triazole moiety linked at the N2 position .[1]
This structural distinction is critical for drug development professionals working with PROTACs, Antibody-Drug Conjugates (ADCs), or fragment-based drug discovery (FBDD). The N2-isomer offers superior metabolic stability and distinct electronic properties (often serving as a bioisostere for phenyl rings or as a fluorescence quencher) compared to its N1-substituted counterparts. However, its synthesis often yields isomeric mixtures, making rigorous structural analysis mandatory.
Key Structural Features:
-
Core: 1,2,3-Triazole ring (attached at N2).[1][2][3][4][5][6]
-
Symmetry: The 2H-isomer possesses
symmetry (if the ring carbons are unsubstituted), a diagnostic spectroscopic feature. -
Tail: A short polyethylene glycol (PEG)-like diamine chain (ethoxyethylamine) serving as a bioconjugation handle.
Structural Differentiation: The N1 vs. N2 Challenge
The primary analytical challenge is distinguishing the desired 2H-isomer (N2-alkylated) from the thermodynamically less stable but kinetically favored 1H-isomer (N1-alkylated) often formed as a byproduct during alkylation reactions.
Isomeric Comparison
| Feature | 2H-Isomer (Target) | 1H-Isomer (Byproduct) |
| Connectivity | Alkyl chain at Middle Nitrogen (N2) | Alkyl chain at Terminal Nitrogen (N1) |
| Symmetry | Symmetric (Plane passing through N2) | Asymmetric |
| Dipole Moment | Low (Non-polar character) | High (Polar character) |
| UV Cutoff | Typically lower wavelength | Higher wavelength |
| Metabolic Stability | High (Resistant to P450 oxidation) | Moderate |
Diagram 1: Structural Isomers & Symmetry
Caption: Structural comparison highlighting the symmetry of the N2-isomer (Target) versus the asymmetry of the N1-isomer, which dictates the NMR signaling pattern.
Analytical Strategy & Protocols
To validate the structure of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine, a self-validating analytical workflow combining NMR and LC-MS is required.
Nuclear Magnetic Resonance (NMR) Analysis
Objective: Confirm N2-regiochemistry via proton equivalence.
-
Solvent: DMSO-
or CDCl .[2] -
Key Diagnostic Signals (1H NMR):
-
Triazole Ring Protons (H4/H5):
-
2H-Isomer: Appears as a sharp singlet typically between
7.6 – 7.9 ppm . This confirms that H4 and H5 are chemically equivalent due to the plane of symmetry through the N2-substituent. -
1H-Isomer: Appears as two distinct doublets (or two singlets if resolution is low) typically at
7.5 and 7.9 ppm , reflecting the non-equivalence of H4 and H5.
-
-
Linker Protons:
-
The methylene protons adjacent to the triazole (
) will appear as a triplet. In the 2H-isomer, this signal is often slightly upfield compared to the 1H-isomer due to the lower dipole moment of the ring.
-
-
-
13C NMR Validation:
-
2H-Isomer: The triazole ring carbons (C4/C5) appear as a single peak (typically
130-135 ppm). -
1H-Isomer: The triazole ring carbons appear as two distinct peaks (typically
125 ppm and 133 ppm).
-
Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and purity.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Expected Mass:
-
Formula:
-
Exact Mass: 156.10
-
Observed
: 157.11
-
-
Fragmentation Pattern:
-
Loss of
(28 Da) is common in triazoles under high collision energy. -
Cleavage of the ether linkage may produce fragments corresponding to the ethylamine chain.
-
Chromatographic Separation (HPLC)
Because N1 and N2 isomers often co-exist in crude mixtures, separation is critical.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Elution Profile: The 2H-isomer is generally less polar than the 1H-isomer. Therefore, the 2H-isomer typically elutes later (higher retention time) on a reverse-phase column.
Experimental Protocol: Synthesis & Purification
Note: Direct synthesis of N2-substituted triazoles is challenging.[5][6] The following protocol outlines the alkylation of 1,2,3-triazole, which yields a mixture requiring separation.
Reagents: 1,2,3-Triazole, 2-(2-Chloroethoxy)ethan-1-amine (Boc-protected),
Step-by-Step Methodology:
-
Amine Protection: Ensure the amine on the linker is Boc-protected (tert-butyl (2-(2-chloroethoxy)ethyl)carbamate) to prevent self-alkylation.
-
Alkylation:
-
Dissolve 1,2,3-triazole (1.0 eq) and
(2.0 eq) in dry DMF. -
Add the chloro-linker (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours. Causality: Low temperature addition minimizes poly-alkylation.
-
-
Work-up: Dilute with water, extract with Ethyl Acetate.
-
Isomer Separation (Critical Step):
-
The crude residue contains both N1 (major) and N2 (minor) isomers.
-
Flash Chromatography: Silica gel. Gradient 10-50% EtOAc in Hexanes.
-
Identification: The N2-isomer (Target) moves faster (higher
) due to lower polarity. The N1-isomer is more polar and elutes later.
-
-
Deprotection:
-
Dissolve the isolated N2-isomer in DCM/TFA (4:1). Stir for 1 hour.
-
Concentrate to yield the trifluoroacetate salt of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine .
-
Diagram 2: Analytical & Purification Workflow
Caption: Decision tree for the isolation and validation of the N2-isomer, emphasizing the NMR checkpoint.
References
-
Synthesis of N2-Substituted Triazoles
-
Metabolic Stability & Tautomerism
- Crabtree, K. N., et al. (2022). "Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy." The Journal of Chemical Physics, 157, 074303.
-
Source:
-
Analytical Characterization (NMR)
- Creary, X., et al. (2012). "Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives." Journal of Organic Chemistry. (General reference for triazole shifts).
-
Source:
-
PEG-Linker Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. cahiersmagellanes.com [cahiersmagellanes.com]
- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis of N2-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | 166388-57-4 [chemicalbook.com]
